![molecular formula C15H12Cl2N2O B12628381 {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol CAS No. 920019-58-5](/img/structure/B12628381.png)
{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol is a chemical compound characterized by its indazole core structure, substituted with a 2,4-dichlorophenyl group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with indazole in the presence of a base, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature and residence time, leading to higher yields and reduced waste .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity .
作用机制
The mechanism by which {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects. The compound’s indazole core is crucial for its interaction with these targets, often involving hydrogen bonding and hydrophobic interactions .
相似化合物的比较
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- Propiconazole
- 2,4-Dichlorophenoxyacetic acid
Comparison: Compared to these similar compounds, {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol is unique due to its indazole core, which provides distinct reactivity and binding properties. While compounds like propiconazole are primarily used as fungicides, this compound has broader applications in medicinal chemistry and materials science .
属性
CAS 编号 |
920019-58-5 |
|---|---|
分子式 |
C15H12Cl2N2O |
分子量 |
307.2 g/mol |
IUPAC 名称 |
[1-[(2,4-dichlorophenyl)methyl]indazol-3-yl]methanol |
InChI |
InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(13(17)7-11)8-19-15-4-2-1-3-12(15)14(9-20)18-19/h1-7,20H,8-9H2 |
InChI 键 |
KZVMTEGUHIPNEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


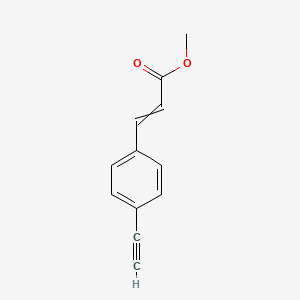
![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![(9E)-4H-Imidazo[4,5-b][1,4]diazocine](/img/structure/B12628321.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)

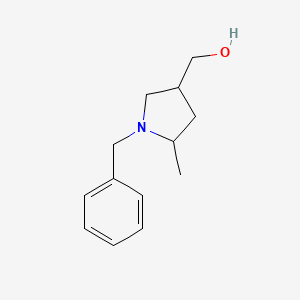
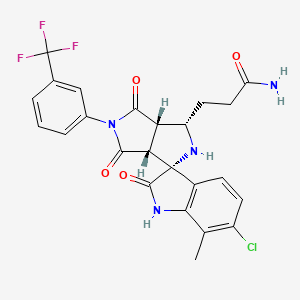
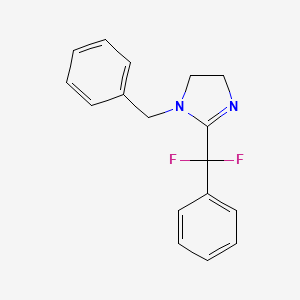
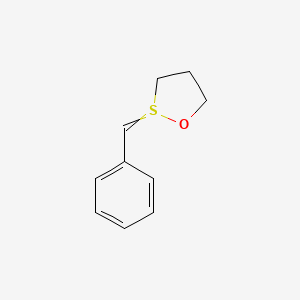

![9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine](/img/structure/B12628362.png)
![(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol](/img/structure/B12628364.png)
![5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one](/img/structure/B12628367.png)
